molecular formula C10H12N2O5S B12076268 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide

Cat. No.: B12076268
M. Wt: 272.28 g/mol
InChI Key: SFXTUCNSZVKBOM-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and diuretic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of benzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group. The cyclopropylmethoxy group is then introduced through a nucleophilic substitution reaction.

    Nitration: Benzene is treated with a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.

    Sulfonation: Nitrobenzene is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, forming 5-nitrobenzene-1-sulfonyl chloride.

    Amination: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.

    Cyclopropylmethoxylation: Finally, the sulfonamide is reacted with cyclopropylmethanol in the presence of a base to introduce the cyclopropylmethoxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Oxidation: The sulfonamide group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Hydrogen peroxide, peracids.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.

Major Products Formed

    Reduction: 2-(Cyclopropylmethoxy)-5-aminobenzene-1-sulfonamide.

    Oxidation: 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties. Researchers are exploring its use as a lead compound for developing new drugs.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfone: Similar structure but with a sulfone group instead of a sulfonamide.

    2-(Cyclopropylmethoxy)-5-aminobenzene-1-sulfonamide: Similar structure but with an amino group instead of a nitro group.

    2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.

Uniqueness

2-(Cyclopropylmethoxy)-5-nitrobenzene-1-sulfonamide is unique due to the presence of the cyclopropylmethoxy group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

2-(cyclopropylmethoxy)-5-nitrobenzenesulfonamide

InChI

InChI=1S/C10H12N2O5S/c11-18(15,16)10-5-8(12(13)14)3-4-9(10)17-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15,16)

InChI Key

SFXTUCNSZVKBOM-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N

Origin of Product

United States

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